molecular formula C22H35NO11 B610271 Propargyl-PEG7-NHS ester CAS No. 2093152-77-1

Propargyl-PEG7-NHS ester

Cat. No. B610271
M. Wt: 489.52
InChI Key: OXDKTPDVZLDTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG7-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

Propargyl-PEG7-NHS ester is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

The molecular weight of Propargyl-PEG7-NHS ester is 489.51 g/mol . The molecular formula is C22H35NO11 . It contains a propargyl group and an NHS ester .


Chemical Reactions Analysis

Propargyl-PEG7-NHS ester is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

Propargyl-PEG7-NHS ester has a molecular weight of 489.51 g/mol and a molecular formula of C22H35NO11 . The elemental analysis shows C, 53.98; H, 7.21; N, 2.86; O, 35.95 .

Scientific Research Applications

Bioactive Hydrogels

Propargyl-PEG7-NHS ester has implications in the development of bioactive hydrogels. These hydrogels are essential in regenerative medicine and drug delivery. The use of PEG linkers like Propargyl-PEG7-NHS ester allows for the controlled introduction of bioactive factors, enhancing cell-material interactions and maintaining protein and bioactivity levels within hydrogel networks over extended periods (Browning et al., 2013).

pH-Responsive Polypeptides

This ester is also significant in developing pH-responsive synthetic polypeptides. These polypeptides can change solubility and self-assemble into micelles in response to pH changes, proving useful in drug and gene delivery (Engler et al., 2011).

PEGylation in Biopharmaceuticals

In biopharmaceuticals, Propargyl-PEG7-NHS ester plays a critical role in PEGylation processes. PEGylation improves bioavailability and reduces immunogenicity of active peptides or proteins, thus enhancing therapeutic efficacy (Crafts et al., 2016).

Targeted Gene Delivery

The ester is used in the synthesis of poly(amido amine) dendrons for targeted gene delivery. It allows site-specific conjugation of bioactive molecules like epidermal growth factor, enhancing gene transfer efficiency (Yu et al., 2011).

Hydrogels for In-Vivo Applications

Propargyl-PEG7-NHS ester is instrumental in forming hydrogels through oxo-ester mediated native chemical ligation. These hydrogels are promising for in-vivo applications like wound healing and drug delivery, showing high biocompatibility and minimal inflammatory response (Strehin et al., 2013).

Safety And Hazards

Propargyl-PEG7-NHS ester is for research use only . It is a synthetic product with potential research and development risk . It is recommended that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Propargyl-PEG7-NHS ester is a promising reagent for the synthesis of PROTACs and antibody-drug conjugates (ADCs) . Its use in click chemistry opens up new possibilities for the development of novel bioconjugates for a variety of biomedical applications .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO11/c1-2-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-22(26)34-23-20(24)3-4-21(23)25/h1H,3-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLITXJWZOQGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG7-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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